3-(4-Ethyl-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)-2-naphthalenone
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Overview
Description
3-(4-ethyl-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)-2-naphthalenone is a member of quinomethanes.
Scientific Research Applications
Synthesis and Chemical Interactions
- 1,2,4-Triazol-5-ylidenes, closely related to the compound , have been synthesized and exhibit interactions with elements like sulfur and selenium, leading to the formation of compounds with varying properties (Korotkikh et al., 2003).
- The synthesis of 3-allyl-7,10-dimethyl-2-sulfanylidene-2,3,5,6-tetrahydrospiro[benzo[h]quinazoline-5,1′-cyclopentan]-4(1H)-one, another structurally related compound, has been demonstrated, paving the way for the creation of new benzo[h]quinazoline derivatives (Grigoryan, 2017).
Applications in Material Science and Corrosion Mitigation
- In the realm of material science, compounds like these have been utilized in the synthesis of photosensitive poly(benzoxazole) (Ebara et al., 2002).
- Additionally, similar structures have shown potential in corrosion mitigation, particularly in the protection of steel in acidic environments (Abd El‐Lateef et al., 2022).
Medicinal Chemistry and Pharmacological Applications
- In pharmacology, closely related triazoles have been synthesized with potential anticancer properties, as seen in studies exploring their effects on prostate cancer cell lines (Han et al., 2018).
- The development of novel 4-thiazolidinone derivatives, which are structurally similar, has been pursued for potential non-steroidal anti-inflammatory drug applications (Golota et al., 2015).
Other Relevant Research
- Other studies include the synthesis and structural investigation of N-arylsulfonyloxazolidines (Bolte & Strahringer, 1999) and exploration into the synthesis of novel naphtho-[1,2-e][1,2,4]triazolo[5,1-b][1,3]oxazine heterocyclic systems (Osyanin et al., 2012).
properties
Product Name |
3-(4-Ethyl-5-sulfanylidene-1,2,4-triazolidin-3-ylidene)-2-naphthalenone |
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Molecular Formula |
C14H13N3OS |
Molecular Weight |
271.34 g/mol |
IUPAC Name |
4-ethyl-3-(3-hydroxynaphthalen-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H13N3OS/c1-2-17-13(15-16-14(17)19)11-7-9-5-3-4-6-10(9)8-12(11)18/h3-8,18H,2H2,1H3,(H,16,19) |
InChI Key |
MGJTUWIRWFUWOF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC3=CC=CC=C3C=C2O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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